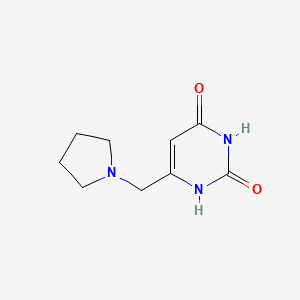![molecular formula C9H15N3O2 B8323002 3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol](/img/structure/B8323002.png)
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol
Descripción general
Descripción
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol is a chemical compound with a unique structure that includes a pyrimidine ring substituted with dimethyl groups and an amino group attached to a propane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol typically involves the reaction of 4,6-dimethylpyrimidine with an appropriate amine and a diol. One common method involves the use of epichlorohydrin as a starting material, which undergoes substitution reactions with the amine group of 4,6-dimethylpyrimidine, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-(4,6-Dimethylpyrimid-2-ylamino)propionic acid: Similar structure but with a carboxylic acid group instead of a diol.
4-(2-Methoxyethyl)phenoxy]propane-1,2-diol: Contains a phenoxy group instead of a pyrimidine ring.
Uniqueness
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol is unique due to its combination of a pyrimidine ring with a diol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C9H15N3O2/c1-6-3-7(2)12-9(11-6)10-4-8(14)5-13/h3,8,13-14H,4-5H2,1-2H3,(H,10,11,12) |
Clave InChI |
IZRSZIISEMNKKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NCC(CO)O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Rac-1-methyl-3-nitro-1,2,3,4,5,6-hexahydro-[3,4']bipyridinyl](/img/structure/B8322926.png)



![methanesulfonic acid {(4R)-(2,2-dimethyl[1,3]dioxolan-4-yl)}-{(4S,5S)-(5-methanesulfonyloxymethyl-2,2-dimethyl[1,3]dioxolan-4-yl)}-(S)methyl ester](/img/structure/B8322943.png)

![4-[3-(2-Chloroethoxy)phenyl]-3-oxo-butyronitrile](/img/structure/B8322954.png)
![Ethyl 4-(3,4-dichlorobenzyl)thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8322968.png)
![Ethyl[3-(2-cyano-2-phenylcarbamoyl-vinyl)-indol-1-yl]-acetate](/img/structure/B8322971.png)




